molecular formula C9H14O3 B1346456 Methyl 2-oxo-1-cycloheptanecarboxylate CAS No. 52784-32-4

Methyl 2-oxo-1-cycloheptanecarboxylate

Cat. No. B1346456
CAS RN: 52784-32-4
M. Wt: 170.21 g/mol
InChI Key: BLNHITXSJKCQGZ-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1-cycloheptanecarboxylate” is a chemical compound with the molecular formula C9H14O3 . It has been used in the synthesis of substituted tetrahydrobenzofuran derivatives via reaction with propargylic esters in the presence of a palladium catalyst .


Synthesis Analysis

The synthesis of “Methyl 2-oxo-1-cycloheptanecarboxylate” has been reported in several studies. For instance, it has been used in the preparation of hydroxycoumarins via Pechmann condensation with polyphenols . Another study reported its use in the asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of Substance P Antagonists .


Molecular Structure Analysis

“Methyl 2-oxo-1-cycloheptanecarboxylate” has a molecular weight of 170.21 . Its structure includes a seven-membered cycloheptane ring with a ketone (2-oxo) and a carboxylate ester group (1-carboxylate). The carboxylate ester group is methylated .


Chemical Reactions Analysis

“Methyl 2-oxo-1-cycloheptanecarboxylate” has been involved in various chemical reactions. For example, it has been used in the synthesis of substituted tetrahydrobenzofuran derivatives . It has also been used in the preparation of hydroxycoumarins via Pechmann condensation with polyphenols .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1-cycloheptanecarboxylate” has a refractive index of 1.474 (lit.), a boiling point of 112-114 °C/10 mmHg (lit.), and a density of 1.09 g/mL at 25 °C (lit.) .

Scientific Research Applications

Photocyclization Reactions

Methyl 2-oxo-1-cycloheptanecarboxylate has been studied in photocyclization reactions. For instance, Anklam et al. (1985) investigated its role in photocyclization, where it selectively transforms into other compounds under specific conditions (Anklam, Lau, & Margaretha, 1985).

Synthesis of Bioactive Compounds

This compound is also used in synthesizing bioactive compounds. Santos et al. (2000) demonstrated its utility in the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, which are important in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Homogeneous Catalytic Aminocarbonylation

Methyl 2-oxo-1-cycloheptanecarboxylate is involved in homogeneous catalytic aminocarbonylation. Müller et al. (2005) reported its application in this process, where amino acid methyl esters were used as amine nucleophiles (Müller, Péczely, Skoda‐Földes, Takács, Kokotos, Bellis, & Kollár, 2005).

Preparation of Cyclopropyl-Containing Amino Acids

The compound has been used for the preparation of cyclopropyl-containing amino acids. Limbach et al. (2009) prepared methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a derivative of methyl 2-oxo-1-cycloheptanecarboxylate, demonstrating its reactivity in Michael additions and Diels–Alder reactions, leading to protected cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Synthesis of Tobacco Flavoring Components

Additionally, Zhao Yu (2010) synthesized methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, for application in tobacco flavoring, demonstrating the versatility of these types of compounds in flavor and fragrance chemistry (Zhao Yu, 2010)

Safety And Hazards

“Methyl 2-oxo-1-cycloheptanecarboxylate” is classified as a combustible liquid. It is recommended to handle this compound with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

methyl 2-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNHITXSJKCQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302135
Record name Methyl 2-oxocycloheptane-1-carboxylate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1-cycloheptanecarboxylate

CAS RN

52784-32-4
Record name Cycloheptanecarboxylic acid, 2-oxo-, methyl ester
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Record name NSC 148967
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Record name 52784-32-4
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Record name Methyl 2-oxocycloheptane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxocycloheptane-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Yang, OA Abdel-Razek, F Cheng… - Bioorganic & medicinal …, 2014 - Elsevier
… Under basic condition, coupling of cycloheptanone and dimethyl carbonate provided methyl 2-oxo-1-cycloheptanecarboxylate 2, which underwent acetoacetic ester synthesis to give 2-…
Number of citations: 36 www.sciencedirect.com
AD Napper, J Hixon, T McDonagh… - Journal of medicinal …, 2005 - ACS Publications
… Methyl 2-oxo-1-cycloheptanecarboxylate (50 g, 294 mmol) was dissolved in CCl 4 (200 mL) and the solution was chilled to 0 C. Bromine (46.8 g, 294 mmol) was added dropwise with …
Number of citations: 551 pubs.acs.org
L Wood, MP Leese, B Leblond, LW Woo… - Anti-cancer drug …, 2001 - ingentaconnect.com
… The coumarin derivative, 14 was prepared by reacting 4-methoxy-1,3benzenediol and methyl 2-oxo-1-cycloheptanecarboxylate under Pechmann conditions. 2-Allyloestrone, 15 was …
Number of citations: 42 www.ingentaconnect.com
LWL Woo, D Ganeshapillai, MP Thomas… - …, 2011 - Wiley Online Library
… The synthesis of 2-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (14 a) was carried out by allowing hydroquinone to react with methyl 2-oxo-1-cycloheptanecarboxylate …
GY Ishmuratov, MP Yakovleva… - Chemistry of natural …, 2006 - researchgate.net
… 100 mmol) and methyl-2-oxo-1-cycloheptanecarboxylate (15.6 mL, 100 mmol) in absolute CH3OH (20 mL) was stirred vigorously, cooled, and treated dropwise with conc. H2SO4 (10 …
Number of citations: 2 www.researchgate.net
TI Richardson, BH Norman, CW Lugar… - Bioorganic & medicinal …, 2007 - Elsevier
… Enol triflate 19 was prepared from commercially available methyl 2-oxo-1-cycloheptanecarboxylate (18) and then carried through the reductive cyclization route to provide cycloheptane-…
Number of citations: 43 www.sciencedirect.com
M Kawatsura, D Ikeda, Y Komatsu, K Mitani, T Tanaka… - Tetrahedron, 2007 - Elsevier
… Similarly, ethyl 2-oxocyclohexanecarboxylate (2g) and methyl 2-oxo-1-cycloheptanecarboxylate (2h) produced the alkylated products 5g and 5h with 96% and 94% diastereoselectivities…
Number of citations: 25 www.sciencedirect.com
YL Garazd, MM Garazd, VP Khilya - Chemistry of natural compounds, 2004 - Springer
… of polyphenols (resorcinol, 2-methylresorcinol, orcine) and ethyl-2-oxocyclopentanecarboxylate, ethyl-2-oxocyclohexanecarboxylate, or methyl-2-oxo-1-cycloheptanecarboxylate in the …
Number of citations: 7 link.springer.com
E Polo, RM Bellabarba, G Prini, O Traverso… - Journal of …, 1999 - Elsevier
The synthesis of unsubstituted and substituted bicyclic η 5 -cyclopentadienyl ligands and their Group IV metal complexes [M{η 5 -C 5 H 3 (1,2-CH 2 –) n } 2 Cl 2 ], where n=4, 5, 6 and M=…
Number of citations: 30 www.sciencedirect.com
YL Garazd, MM Garazd, AS Ogorodniichuk… - Chemistry of natural …, 2006 - Springer
… 100 mmol) and methyl-2-oxo-1-cycloheptanecarboxylate (15.6 mL, 100 mmol) in absolute CH3OH (20 mL) was stirred vigorously, cooled, and treated dropwise with conc. H2SO4 (10 …
Number of citations: 1 link.springer.com

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